molecular formula C5H7F3O3 B1334143 Ethyl 3,3,3-trifluoro-2-hydroxypropanoate CAS No. 94726-00-8

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B1334143
CAS RN: 94726-00-8
M. Wt: 172.1 g/mol
InChI Key: SWCOLXVCLKJGEA-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is a chemical compound that is part of a broader class of substances known for their trifluoromethyl groups and hydroxy functionalities. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the use of organometallic initiators or the condensation of esters with other reagents. For instance, the synthesis of poly(ethylene oxide) with a formyl group at one end and a hydroxyl group at the other end was achieved through anionic ring-opening polymerization using a new organometallic initiator possessing an acetal moiety . Similarly, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate led to the formation of ethyl 4-oxo-6

Scientific Research Applications

Synthesis of Fluorine-containing Analogs

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is utilized in the synthesis of fluorine-containing analogs of non-steroidal anti-inflammatory drugs, through reactions with polyfluoroalkyl-containing oxo esters. This process highlights the compound's role in developing new pharmaceutical compounds with modified properties (Khudina, Burgart, & Saloutin, 2020).

Phase Behavior in Supercritical Media

The compound is emerging as an eco-friendly solvent in various industries, including food, pharmaceuticals, and chemicals. Its potential as a solvent in supercritical media and in supercritical extraction processes emphasizes its importance in industrial applications (Bermejo, Ibáñez, Stateva, & Fornari, 2013).

Application in Catalytic Reactions

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate plays a significant role in catalytic reactions, such as the Friedel–Crafts reaction, to produce various trifluoro-hydroxypropanoates with high yields and enantioselectivity. This showcases its utility in facilitating chemical transformations for synthesizing specific molecular configurations (Wolf & Zhang, 2011).

Renewable Chemical Production

In the context of renewable chemistry, ethyl 3,3,3-trifluoro-2-hydroxypropanoate is significant in the production of acrylonitrile from renewable sources, marking a shift towards more sustainable chemical manufacturing processes (Karp et al., 2017).

Safety And Hazards

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c1-2-11-4(10)3(9)5(6,7)8/h3,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCOLXVCLKJGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374559
Record name ethyl 3,3,3-trifluoro-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate

CAS RN

94726-00-8
Record name ethyl 3,3,3-trifluoro-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 94726-00-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The step (b) of the present invention was conducted as follows. At first, 2.84 g of the crude product obtained by Example 1 (containing 16.07 mmol (1.00 eq.) of 3,3,3-trifluoro-2-hydroxypropionic acid) and 19.6 mg (0.20 mmol, 0.01 eq.) of 98% sulfuric acid were added to 20 ml of ethanol, followed by stirring for 43 hr with heating under reflux. The resulting reaction liquid itself was subjected to a vacuum distillation (52° C./3,500 Pa), thereby obtaining 1.87 g of white, needle-like crystals of ethyl 3,3,3-trifluoro-2-hydroxypropionate of the following formula 8. The yield was 68%. The obtained crude product (the white, needle-like crystals) was used in the following step (c) of Example 3 without conducting a further purification.
[Compound]
Name
crude product
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
XD An, S Yang, B Qiu, TT Yang, XJ Li… - The Journal of Organic …, 2020 - ACS Publications
The merger of photoredox-initiated enamine–imine tautomerization and nucleophilic addition processes to access β-substituted pyrroles from pyrrolidines has been achieved. The …
Number of citations: 5 pubs.acs.org
S Zeror, J Collin, JC Fiaud, LA Zouioueche - Tetrahedron: Asymmetry, 2010 - Elsevier
In the search for green chemistry methods for the enantioselective reduction of ketoesters Saccharomyces cerevisiae- and ruthenium-catalyzed reactions in water have been …
Number of citations: 32 www.sciencedirect.com
NR Khasiyatullina, TA Baronova… - Organic Chemistry …, 2018 - pubs.rsc.org
The reaction of 2-(1-phenylvinyloxy)benzo-1,3,2-dioxaphosphole with hexafluoroacetone, ethyltrifluoropyruvate and chloral leads to the formation of cage phosphoranes possessing the …
Number of citations: 7 pubs.rsc.org

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